2-Isopropenylbenzofuran

説明

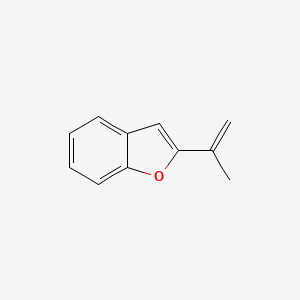

2-Isopropenylbenzofuran is a benzofuran derivative characterized by an isopropenyl (-CH₂C(CH₂)=CH₂) substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and their biological activities are highly dependent on substituent patterns.

特性

分子式 |

C11H10O |

|---|---|

分子量 |

158.20 g/mol |

IUPAC名 |

2-prop-1-en-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-7H,1H2,2H3 |

InChIキー |

YFXVTJNIUCYXIG-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C1=CC2=CC=CC=C2O1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The activity of benzofuran derivatives is critically influenced by substituents at the 2-position. Below is a comparative analysis of 2-isopropenylbenzofuran and structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: Aryl groups (e.g., in 2-arylbenzofurans) optimize COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site . Benzoyl or imidazole hybrids enhance cytotoxicity, likely through reactive oxygen species (ROS) generation or DNA intercalation .

Electronic and Steric Considerations :

- The isopropenyl group’s vinyl moiety could participate in conjugation, altering electron density across the benzofuran core. This may reduce COX-2 affinity compared to aryl-substituted analogs but improve reactivity in pro-drug strategies.

Cluster Analysis :

- In a similarity analysis of 58 benzofuran derivatives, compounds clustered into six classes based on substituent fragments . Isopropenyl-substituted analogs would likely occupy a distinct cluster, suggesting unique structure-activity relationships.

Research Findings and Implications

- COX-2 Inhibition : 2-Arylbenzofurans (e.g., Compound 11) show potent COX-2 inhibition (IC50 < 1 µM), whereas isopropenyl derivatives may require structural optimization to match this activity .

- Cytotoxicity: 2-Benzoylbenzofurans exhibit nanomolar efficacy in cancer cell lines, outperforming many aryl- or alkyl-substituted analogs . This highlights the importance of electron-withdrawing groups at the 2-position.

- Synergistic Hybrids : Hybridization with imidazole (e.g., Compound C) enhances anti-inflammatory and cytotoxic profiles, suggesting that this compound could benefit from similar functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。